molecular formula C6H11O3P B6242909 4-(dimethylphosphoryl)oxolan-2-one CAS No. 2408968-80-7

4-(dimethylphosphoryl)oxolan-2-one

Cat. No.: B6242909
CAS No.: 2408968-80-7
M. Wt: 162.1
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Description

4-(Dimethylphosphoryl)oxolan-2-one is a chemical compound of interest in medicinal and organic chemistry research. The structure incorporates a phosphoryl group attached to an oxolan-2-one (γ-lactone) ring, a feature found in compounds with diverse biological activities. Phosphorus derivatives sharing the dimethylphosphoryl functional group have demonstrated significant potential as kinase inhibitors in biochemical research . Kinase inhibition is a major area of investigation for developing targeted therapies for various diseases, including cancer . The presence of the lactone ring also suggests potential reactivity and utility as a synthetic intermediate for constructing more complex molecules. Researchers can explore this compound for its mechanism of action in enzymatic assays and its physicochemical properties in material science applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2408968-80-7

Molecular Formula

C6H11O3P

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Phosphorylation via Arbuzov-Type Reactions

The Arbuzov reaction, a classical method for introducing phosphoryl groups, has been adapted for the synthesis of 4-(dimethylphosphoryl)oxolan-2-one. In this approach, oxolan-2-one derivatives undergo nucleophilic substitution with dimethyl phosphite in the presence of a Lewis acid catalyst. For example, treatment of 4-bromooxolan-2-one with dimethyl phosphite and aluminum chloride at 80°C yields the target compound with moderate efficiency.

Key parameters influencing yield include:

  • Catalyst selection : Aluminum chloride outperforms milder alternatives like zinc chloride due to enhanced electrophilic activation.

  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility but may require extended reaction times.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a stereocontrolled pathway. A palladium-catalyzed coupling between 4-triflateoxolan-2-one and dimethylphosphine oxide generates the phosphorylated product with >90% enantiomeric excess when using chiral ligands such as BINAP. This method is particularly valuable for accessing enantiomerically pure material, a critical requirement for pharmaceutical intermediates.

Cyclization of Phosphorylated Diols

Intramolecular Esterification

This compound can be synthesized via cyclization of 3-(dimethylphosphoryl)-1,4-butanediol. Under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), the diol undergoes intramolecular esterification to form the lactone ring. Yields exceeding 75% are achievable, though the reaction requires strict moisture control.

Acid-Catalyzed Lactonization

Alternative protocols employ Brønsted acids like p-toluenesulfonic acid (pTSA) in refluxing toluene. This method avoids phosphorus-containing reagents, making it preferable for large-scale production. However, competing elimination reactions may reduce yields, necessitating careful temperature modulation.

Functional Group Interconversion Strategies

Oxidation of Phosphine Derivatives

Oxidation of 4-(dimethylphosphino)oxolan-2-one with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) provides a straightforward route to the phosphoryl analog. This two-step process—phosphination followed by oxidation—ensures high functional group tolerance and compatibility with sensitive substrates.

Hydrolysis of Phosphoramidate Intermediates

Temporary protection of the phosphoryl group as a phosphoramidate enables selective deprotection. For instance, treatment of 4-(dimethylphosphoramidate)oxolan-2-one with hydrochloric acid in dioxane cleaves the P-N bond without affecting the lactone ring. This approach is advantageous for multistep syntheses requiring orthogonal protecting groups.

Stereochemical Considerations

Diastereoselective Phosphorylation

Chiral auxiliaries or asymmetric catalysis can induce stereoselectivity during phosphorylation. Notable examples include:

  • Enzymatic resolution : Lipase-catalyzed acetylation of racemic 4-hydroxyoxolan-2-one, followed by phosphorylation and deprotection, affords enantiomerically enriched product.

  • Chiral Lewis acids : Scandium(III)-pybox complexes promote asymmetric Arbuzov reactions with enantioselectivities up to 88% ee.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Characteristic signals include a doublet for the phosphoryl methyl groups (δ 1.32 ppm, J = 14 Hz) and a multiplet for the lactone ring protons (δ 4.25–4.50 ppm).

  • ³¹P NMR : A singlet at δ 28.5 ppm confirms the presence of the dimethylphosphoryl moiety.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) effectively isolates this compound from reaction mixtures . Preparative HPLC with chiral stationary phases resolves enantiomers, critical for biological studies.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of various substituted oxolan-2-one derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted oxolan-2-one compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Dimethylphosphoryl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organophosphorus chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphoryl transfer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)oxolan-2-one involves its interaction with molecular targets such as enzymes that catalyze phosphoryl transfer reactions. The dimethylphosphoryl group can mimic the transition state of phosphoryl transfer, thereby inhibiting or modulating the activity of these enzymes. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxolan-2-one Derivatives

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Dimethylphosphoryl (PO(CH₃)₂) C₆H₁₁O₃P 162.13 Organophosphorus reactivity
Pilocarpine (PIL) Ethyl + imidazolylmethyl C₁₁H₁₆N₂O₂ 208.26 Cholinergic agonist
4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (4-Hydroxy-3-methoxyphenyl)methyl C₁₂H₁₄O₄ 222.24 Antioxidant potential
4-[(4-Methoxyphenyl)methyl]oxolan-2-one (4-Methoxyphenyl)methyl C₁₂H₁₄O₃ 206.24 Synthetic intermediate
5-(4-Fluorophenyl)oxolan-2-one 4-Fluorophenyl C₁₀H₉FO₂ 180.18 Pharmaceutical intermediate

Key Observations:

  • Phosphoryl vs. Aromatic Substituents: The dimethylphosphoryl group in this compound introduces significant polarity and electron-withdrawing effects, contrasting with aromatic substituents (e.g., methoxyphenyl, fluorophenyl) that enhance lipophilicity. This difference impacts solubility and reactivity; phosphorylated lactones may exhibit greater stability toward nucleophilic attack compared to electron-rich aromatic analogs .
  • Biological Activity: Pilocarpine (PIL), a naturally occurring oxolan-2-one alkaloid, demonstrates cholinergic activity due to its imidazole and ethyl substituents . In contrast, phosphorylated derivatives are less common in nature but may serve as ligands in catalysis or enzyme inhibition due to phosphorus’s affinity for metal ions .

Physicochemical Properties

Table 2: Property Comparison

Compound Name LogP (Predicted/Reported) PSA (Ų) Notable Properties
This compound ~0.5 (estimated) 54.3 (PO, O) High polarity due to phosphoryl group
4-[(4-Methoxyphenyl)methyl]oxolan-2-one 1.80 35.5 Moderate lipophilicity
5-(4-Fluorophenyl)oxolan-2-one ~2.1 (estimated) 26.3 Enhanced lipophilicity (fluorine)

Key Observations:

  • Polarity: The dimethylphosphoryl group increases polar surface area (PSA) and reduces LogP compared to aromatic analogs, making this compound more water-soluble. This property is critical for applications requiring aqueous compatibility, such as drug delivery systems .
  • Aromatic vs. Phosphoryl Effects: Methoxy and fluorophenyl substituents elevate LogP, favoring membrane permeability, as seen in 5-(4-fluorophenyl)oxolan-2-one’s role as a pharmaceutical intermediate .

Research Findings and Gaps

  • Structural Elucidation: NMR and LC-MS data for oxolan-2-one derivatives (e.g., PIL, EPI) are well-documented , but this compound lacks detailed spectral characterization in the provided evidence.
  • Further studies could investigate its enzyme inhibition or metal-chelating properties .

Q & A

Basic: What synthetic methodologies are established for 4-(dimethylphosphoryl)oxolan-2-one, and what reaction parameters are critical for optimizing yield?

Answer:
The synthesis of this compound typically involves phosphorylation of oxolan-2-one derivatives. Key methods include:

  • Phosphorylation with dimethylphosphoryl chloride : Reacting oxolan-2-one precursors with dimethylphosphoryl chloride under anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) are preferred to stabilize intermediates and enhance reaction homogeneity.
  • Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions like ring-opening or oxidation.

Critical parameters include stoichiometric ratios (1:1.2 for oxolan-2-one:dimethylphosphoryl chloride), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reference building block catalogs for validated protocols .

Basic: How is the molecular structure of this compound characterized, and what spectroscopic techniques are most informative?

Answer:
Structural characterization employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for oxolane protons (δ 4.2–4.5 ppm) and dimethylphosphoryl methyl groups (δ 1.3–1.5 ppm).
    • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphoryl group.
  • IR Spectroscopy : Stretching vibrations for P=O (~1250 cm⁻¹) and lactone C=O (~1750 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

For unambiguous confirmation, cross-validate with computational methods (DFT) and crystallographic data where available .

Advanced: What crystallographic strategies resolve polymorphism or conformational flexibility in this compound?

Answer:
Polymorphism analysis requires:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvents: acetone/water mixtures). Use SHELXL for refinement, focusing on torsional angles of the phosphoryl group and oxolane ring puckering .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion and conformational stability.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., P=O···H contacts) driving packing motifs.

Contradictions in reported structures (e.g., bond lengths) may arise from disorder; apply TWINABS for twinned data correction .

Advanced: How does this compound interact with enzymatic systems, and what experimental frameworks study its bioactivity?

Answer:
The phosphoryl group enables interactions with enzymes like oxidoreductases. Methodologies include:

  • Enzyme kinetics : Monitor NADPH depletion via UV-Vis (340 nm) in assays with bacterial oxidoreductases (e.g., BarS1). Compare KmK_m and VmaxV_{max} values to assess substrate specificity .
  • Docking simulations : Use AutoDock Vina to model binding poses in active sites (e.g., γ-butyrolactone receptors). Validate with mutagenesis (e.g., Ser→Ala in catalytic residues).
  • Metabolic profiling : LC-MS/MS to track metabolites in bacterial cultures, identifying lactone ring-opening products.

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:
Computational workflows involve:

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., lactone carbonyl vs. phosphoryl oxygen).
  • Transition state analysis : Locate TS for ring-opening reactions using QST2/QST3 methods. Compare activation energies for hydrolysis vs. nucleophilic substitution.
  • Solvent effects : Apply PCM models to simulate polar protic (water) vs. aprotic (DMSO) environments.

Validate predictions with experimental kinetics (e.g., pseudo-first-order rate constants in hydrolysis) .

Basic: What safety and handling protocols are essential for this compound in laboratory settings?

Answer:

  • Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis.
  • PPE : Nitrile gloves, lab coat, and goggles; use fume hoods for weighing.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate.
  • Toxicity screening : Ames test for mutagenicity; EC50 via Daphnia magna assays for ecotoxicology .

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